4-Iodonaphthalene-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodonaphthalene-1-carbonitrile is a chemical compound used for experimental and research purposes . It is often used in laboratory settings .

Synthesis Analysis

A high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile has also been synthesized from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation of the aryl bromide .Molecular Structure Analysis

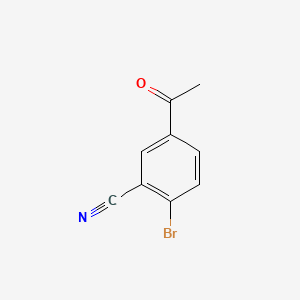

The molecular formula of 4-Iodonaphthalene-1-carbonitrile is C11H6IN . The molecular weight is 279.08 g/mol .Chemical Reactions Analysis

4-Iodonaphthalene-1-carbonitrile undergoes Pd catalyzed cross-coupling reaction (Stille reaction) with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to afford 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .Aplicaciones Científicas De Investigación

Photopolymerization and 3D Printing

4-Iodonaphthalene-1-carbonitrile derivatives have been investigated for their roles in photopolymerization processes. These compounds act as photosensitizers for iodonium salts, facilitating cationic photopolymerization of epoxides and vinyl ethers, free-radical photopolymerization of acrylates, and thiol-ene photopolymerization processes. This versatility is crucial for developing new photoinitiating systems for 3D printing, offering improved polymerization profiles under low light intensity UV and visible LEDs. Such advancements are promising for the fabrication of 3D structures through photopolymerization-based additive manufacturing, demonstrating high resolution and speed in vat photopolymerization processes (Hola et al., 2020).

Organic Synthesis and Coupling Reagents

Research has shown the utility of 4-Iodonaphthalene-1-carbonitrile derivatives in organic synthesis, particularly in iodobenzannulation reactions of yne-allenones. This process leads to the formation of 4-iodonaphthalen-1-ols, which serve as reliable coupling reagents for subsequent chemical transformations. Such methodologies enable the synthesis of complex organic molecules, including naphthols and their derivatives, with applications in materials science and pharmaceutical chemistry (Li et al., 2018).

Novel Synthesis Routes

A metal-free protocol has been developed for the regioselective synthesis of substituted naphthalenes, utilizing 4-Iodonaphthalene-1-carbonitrile. This approach allows for the formation of 1-iodonaphthalene derivatives under room temperature conditions, showcasing an efficient pathway for the creation of naphthyl ketone derivatives and highlighting the compound's role in facilitating new synthetic routes (Barluenga et al., 2003).

Photophysics and Photodissociation Dynamics

The photophysics and photodissociation dynamics of 1-iodonaphthalene, closely related to 4-Iodonaphthalene-1-carbonitrile, have been explored to understand the ultrafast relaxation and dissociation channels of such compounds. These studies provide insights into the electronic structure and behavior of iodonaphthalenes under various conditions, contributing to the broader knowledge of photochemical processes in aromatic compounds (Montero et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 1-Iodonaphthalene, indicates that it is flammable and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance is advised .

Direcciones Futuras

Propiedades

Número CAS |

140456-96-8 |

|---|---|

Nombre del producto |

4-Iodonaphthalene-1-carbonitrile |

Fórmula molecular |

C11H6IN |

Peso molecular |

279.08 |

Nombre IUPAC |

4-iodonaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H6IN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |

Clave InChI |

RMUURFZKCLOPQH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)C#N |

Sinónimos |

4-Iodonaphthalene-1-carbonitrile |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.